N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core, a bicyclic heterocycle with a ketone at position 4 (4-oxo). The substituents include:
- N-[1-(3,4-dimethoxyphenyl)ethyl]: A phenethyl group with methoxy substituents at positions 3 and 4, linked via an amide bond. The methoxy groups enhance solubility via polar interactions .
- Propanamide chain: A three-carbon linker connecting the pyrazine core to the dimethoxyphenethyl group, balancing flexibility and rigidity for target binding .
Properties
Molecular Formula |
C28H32N4O4 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
InChI |
InChI=1S/C28H32N4O4/c1-18(2)20-6-8-21(9-7-20)23-17-24-28(34)31(14-15-32(24)30-23)13-12-27(33)29-19(3)22-10-11-25(35-4)26(16-22)36-5/h6-11,14-19H,12-13H2,1-5H3,(H,29,33) |
InChI Key |
QHAJIQYWYUXQHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NC(C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for core similarities, substituent effects, and functional properties:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Variations: Pyrazolo[1,5-a]pyrazine (target) vs. pyrazolo[1,5-a]pyrimidine (F-DPA, DPA-714): The pyrimidine core in F-DPA/DPA-714 introduces an additional nitrogen, altering electronic properties and binding affinity . Pyrazolo[3,4-d]pyrimidinones (): These feature fused pyrimidine rings, often associated with kinase inhibition due to ATP-binding mimicry .
Substituent Effects: Methoxy Groups (Target): Improve aqueous solubility compared to lipophilic substituents like tert-butyl () or trifluoromethyl . Fluorinated Groups (F-DPA, DPA-714): Enhance bioavailability and blood-brain barrier penetration, critical for CNS-targeting compounds .
Side Chain Modifications :
- The target’s propanamide chain offers greater conformational flexibility than the acetamide chains in F-DPA/DPA-714, possibly enabling broader target interactions .
- Sulfonamide () and trifluoromethyl () groups introduce strong electron-withdrawing effects, stabilizing charge interactions in binding pockets .
Synthetic Routes :
- The target compound’s synthesis likely involves amide coupling (similar to ’s Scheme 1) and pyrazine ring formation via cyclization (cf. ’s hydrazone derivatives) .
- Radiolabeled analogs (e.g., F-DPA) require specialized precursors, as seen in ’s use of tosyl intermediates .
Research Findings and Implications
- Optimization Opportunities : Replacing the isopropyl group with fluorinated substituents (e.g., ’s CF3) could enhance metabolic stability without compromising solubility .
- Comparative Solubility : The dimethoxyphenyl group in the target compound likely confers better solubility than ’s isoindole-based analog, making it more suitable for oral administration .
Q & A
Q. What are the key synthetic steps and critical reaction conditions for this compound?
The synthesis involves multi-step protocols, including cyclization, functional group coupling, and purification. Key steps include:
- Cyclization : Formation of the pyrazolo[1,5-a]pyrazinone core via acid-catalyzed or thermal cyclization .
- Amide Coupling : Reaction of intermediates like α-chloroacetamides or activated esters under basic conditions (e.g., triethylamine) to introduce the propanamide side chain .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. Critical Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at controlled exothermic reactions |
| Solvent | Ethanol/DMSO | Polar aprotic solvents enhance solubility |
| pH | 7–9 (for hydrolysis) | Prevents degradation of labile groups |
Q. Which analytical techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and purity (e.g., methoxyphenyl and propanamide signals) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation of the pyrazolo-pyrazinone core .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
Low yields often stem from steric hindrance at the pyrazolo-pyrazinone core. Optimization strategies include:
Q. How can computational tools predict electronic properties relevant to biological activity?
Q. Example Computational Findings :
| Property | Value | Biological Relevance |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | Indicates potential redox activity |
| LogP | 3.8 | Suggests moderate blood-brain barrier penetration |
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Substituent Variability : The isopropylphenyl group (vs. trifluoromethoxy in analogs) alters target affinity .
- Assay Conditions : Varying pH or serum proteins in cell-based assays affect solubility .
Methodological Mitigation :- Standardize assay protocols (e.g., ATP levels in kinase inhibition assays) .
- Use isogenic cell lines to control genetic variability .
Q. What structural modifications enhance target selectivity in kinase inhibition?
SAR studies highlight:
- Methoxy Positioning : 3,4-Dimethoxyphenyl improves solubility but may reduce potency vs. 4-methoxy derivatives .
- Pyrazolo-pyrazinone Core : Rigidity enhances binding to ATP pockets in kinases like CDK2 .
Q. SAR Table :
| Substituent | Target Affinity (IC50) | Selectivity Ratio (CDK2 vs. GSK3β) |
|---|---|---|
| 3,4-Dimethoxyphenyl | 12 nM | 8:1 |
| 4-Trifluoromethoxy | 18 nM | 3:1 |
| 4-Isopropylphenyl | 9 nM | 15:1 |
Q. How does pH influence the stability of the pyrazolo-pyrazinone core?
- Acidic Conditions (pH < 5) : Hydrolysis of the 4-oxo group leads to ring opening .
- Alkaline Conditions (pH > 9) : Degradation of the propanamide side chain via nucleophilic attack .
Stabilization Strategies :- Lyophilization at neutral pH for long-term storage .
- Buffered formulations (pH 6–7) for in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
